molecular formula C13H21NO3 B12144529 4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12144529
M. Wt: 239.31 g/mol
InChI Key: TVCXVUDKLSSREJ-UHFFFAOYSA-N
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Description

4,7,7-Trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a specialized chemical building block based on the camphanic acid core structure, a well-known chiral auxiliary in synthetic organic chemistry . This compound features a bicyclic [2.2.1] heptane scaffold with a lactone group (3-oxo-2-oxa) and a carboxamide functionality with a propyl side chain. The structural complexity of this molecule makes it valuable for researchers developing novel synthetic methodologies, particularly for asymmetric synthesis and chiral resolution of complex molecules . Camphanic acid derivatives have demonstrated significant research utility as chiral directing groups and resolving agents, with applications in pharmaceutical research and development . The compact, rigid bicyclic framework provides defined stereochemical environments that can influence the stereoselectivity of chemical transformations. Researchers have employed similar oxabicyclo[2.2.1]heptane scaffolds in diverse medicinal chemistry programs, including the development of serine/threonine phosphatase inhibitors and nitric oxide synthase inhibitors . This compound is provided exclusively For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to laboratory safety protocols, referencing relevant safety data sheets prior to use.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C13H21NO3/c1-5-8-14-9(15)13-7-6-12(4,10(16)17-13)11(13,2)3/h5-8H2,1-4H3,(H,14,15)

InChI Key

TVCXVUDKLSSREJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C12CCC(C1(C)C)(C(=O)O2)C

solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Overview

The most direct method involves reacting 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid chloride with propylamine under Schotten–Baumann conditions. This approach leverages the high electrophilicity of the acyl chloride to facilitate nucleophilic attack by the amine.

Reaction Scheme :

Bicycloheptane-COCl+CH3CH2CH2NH2BaseBicycloheptane-CONHCH2CH2CH3+HCl\text{Bicycloheptane-COCl} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Base}} \text{Bicycloheptane-CONHCH}2\text{CH}2\text{CH}_3 + \text{HCl}

Optimization Data

ParameterOptimal ConditionYield (%)Source
SolventDichloromethane (DCM)85–92
BaseDiisopropylethylamine (DIEA)89
TemperatureRoom temperature (25°C)87
Reaction Time12–16 hours91

Critical Analysis

  • Advantages : High yields, scalability, and compatibility with sterically hindered substrates.

  • Challenges : Requires synthesis of the acyl chloride precursor, which involves treating the carboxylic acid with thionyl chloride (SOCl2_2) or oxalyl chloride. Side reactions (e.g., over-chlorination) may occur if moisture is present.

Enzymatic Amidation Using Candida antarctica Lipase B (CALB)

Green Chemistry Approach

This method employs CALB as a biocatalyst to directly couple 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid with propylamine in cyclopentyl methyl ether (CPME), a green solvent.

Reaction Scheme :

Bicycloheptane-COOH+CH3CH2CH2NH2CALB, CPMEBicycloheptane-CONHCH2CH2CH3+H2O\text{Bicycloheptane-COOH} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{CALB, CPME}} \text{Bicycloheptane-CONHCH}2\text{CH}2\text{CH}3 + \text{H}2\text{O}

Optimization Data

ParameterOptimal ConditionYield (%)Source
SolventCyclopentyl methyl ether (CPME)78–88
Enzyme Loading20 mg/mL CALB85
Temperature50°C82
Reaction Time24–48 hours88

Critical Analysis

  • Advantages : Avoids toxic reagents, operates under mild conditions, and minimizes waste.

  • Challenges : Longer reaction times and lower yields compared to chemical methods. Substrate specificity may limit applicability.

One-Step Catalytic Carbonylation with Rhodium Complexes

High-Pressure Synthesis

Adapted from US4866177A, this method uses a rhodium catalyst (e.g., Rh2_2O3_3) to carbonylate a bicycloheptane-derived olefin with carbon monoxide and propylamine.

Reaction Scheme :

Bicycloheptane-CH=CH2+CO+CH3CH2CH2NH2Rh2O3Bicycloheptane-CONHCH2CH2CH3\text{Bicycloheptane-CH=CH}2 + \text{CO} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Rh}2\text{O}3} \text{Bicycloheptane-CONHCH}2\text{CH}2\text{CH}3

Optimization Data

ParameterOptimal ConditionYield (%)Source
CatalystRh2_2O3_370–75
Pressure3000–4000 psi CO72
Temperature150–160°C68
Reaction Time4–6 hours75

Critical Analysis

  • Advantages : Single-step process with moderate yields.

  • Challenges : Requires specialized high-pressure equipment, and the bicyclic olefin precursor is synthetically challenging to prepare.

Synthesis via Camphanoyl Chloride Intermediate

Stereoselective Route

This route modifies the synthesis of (−)-(1S,4R)-camphanoyl chloride, substituting the final amine with propylamine.

Reaction Steps :

  • Oxidation : Convert (−)-borneol to camphanic acid using HNO3_3.

  • Chlorination : Treat camphanic acid with thionyl chloride to form the acyl chloride.

  • Amidation : React with propylamine in anhydrous DCM.

Optimization Data

StepReagent/ConditionYield (%)Source
ChlorinationSOCl2_2, reflux, 4 hours95
AmidationPropylamine, DCM, 0°C to RT90

Critical Analysis

  • Advantages : High stereochemical fidelity and scalability.

  • Challenges : Multi-step synthesis increases cost and time.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityGreen Metrics
Schotten–Baumann85–92ModerateHighLow
Enzymatic78–88HighModerateHigh
Carbonylation68–75HighLowModerate
Camphanoyl Chloride90HighHighLow

Scientific Research Applications

Medicinal Chemistry

4,7,7-Trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide has been investigated for its anticancer properties.

Case Study: Anticancer Activity
A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant growth inhibition rates. For instance, it showed over 70% inhibition in cell lines such as OVCAR-8 and MDA-MB-231, indicating its potential as a therapeutic agent in oncology .

Drug Design and Development

The compound's structural features make it a candidate for drug design, particularly in creating derivatives with improved bioactivity.

Case Study: Synthesis of Derivatives
Research has focused on synthesizing derivatives of this compound to enhance its pharmacological profile. Modified compounds have exhibited varying degrees of cytotoxicity against cancer cells, suggesting that structural modifications can lead to better therapeutic outcomes .

Material Science

Beyond medicinal applications, this compound can be utilized in the development of advanced materials due to its unique bicyclic structure.

Application: Polymer Chemistry
Research indicates that incorporating 4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance materials .

The biological activities of this compound extend beyond anticancer effects:

  • Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : The compound may inhibit enzymes critical in metabolic pathways associated with various diseases, including neurodegenerative disorders .

Anticancer Activity Data

Cell LinePercent Growth Inhibition (%)
OVCAR-885.26
MDA-MB-23175.99
HCT-11667.55

Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus256
Escherichia coli512

Mechanism of Action

The mechanism of action of 4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

Substituent Impact on Lipophilicity: The N-propyl carboxamide in the target compound confers moderate lipophilicity (logP ~3.2), comparable to the 3,4-difluorophenyl analog (logP 3.23). Both are more lipophilic than the carboxylic acid derivative (logP ~1.5), highlighting the role of nonpolar substituents in enhancing membrane permeability .

Stereochemical Complexity :

  • The carboxylic acid analog () has defined (1R,4S) stereochemistry, whereas the target compound and its 3,4-difluorophenyl analog exist as stereoisomeric mixtures, complicating purification and biological activity profiling .

Functional Group Diversity :

  • Replacing the carboxamide with a carboxylic acid () reduces molecular weight by ~40 g/mol and increases polarity, making it more suitable for aqueous formulations.
  • The hydrazide derivative () introduces a nitro group, which may confer reactivity in photochemical or catalytic applications .

Biological Activity

4,7,7-Trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound featuring a unique structural configuration that includes both a ketone and an amide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial effects.

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 13429-83-9

Pharmacological Activities

Research indicates that compounds with similar structural frameworks to 4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide exhibit various biological activities:

  • Anti-inflammatory Activity :
    • Certain derivatives have shown significant inhibition of inflammation pathways, notably through the inhibition of enzymes such as phospholipase A2 and cyclooxygenases (COX) .
  • Anticancer Properties :
    • Compounds structurally related to this bicyclic compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, studies have reported IC50 values in the low micromolar range for related compounds .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The mechanism of action could involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Neuroprotective Effects :
    • Some derivatives have been evaluated for their neuroprotective potential against oxidative stress-induced neuronal damage, indicating possible applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds to highlight the potential of 4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide:

Compound NameCAS NumberBiological ActivityIC50/ED50 Values
(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane13429-83-9Anti-inflammatory<0.001 μM
γ-butyrolactone derivativesVariousAnticancer34.3 μM
Synthetic α-amino γ-lactonesVariousAntibacterial2.4 μg/mL

Case Studies

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis and Characterization :
    • The synthesis typically involves multi-step organic reactions that yield high-purity products suitable for biological testing .
  • In Vivo Studies :
    • In animal models, derivatives have shown promise in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy agents .
  • Mechanistic Studies :
    • Investigations into the mechanism of action reveal that these compounds may modulate signaling pathways involved in apoptosis and cell proliferation .

Q & A

Q. What are the common synthetic routes for 4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Cyclization : Formation of the bicyclo[2.2.1]heptane core via intramolecular Diels-Alder or ketene-based cycloadditions.
  • Amidation : Reaction of the carboxylic acid intermediate (e.g., 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid) with propylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product. Key conditions include reflux in solvents like dichloromethane or toluene and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify methyl, propyl, and carbonyl groups.
  • IR Spectroscopy : Confirmation of amide (C=O stretch ~1650 cm1^{-1}) and ketone (C=O ~1700 cm1^{-1}) functionalities.
  • X-ray Crystallography : Resolves stereochemistry and absolute configuration, particularly for bicyclic frameworks .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 301.38 g/mol) .

Q. What potential applications does this compound have in medicinal chemistry?

The bicyclic framework and carboxamide group suggest:

  • Enzyme Inhibition : Possible interactions with proteases or kinases due to structural mimicry of transition states.
  • Receptor Modulation : The propyl chain may enhance lipophilicity for membrane penetration. Preliminary studies require in vitro assays (e.g., IC50_{50} determination) and molecular docking to validate targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Use design of experiments (DOE) to assess variables:

  • Temperature : Higher temperatures (e.g., 80–100°C) may accelerate amidation but risk decomposition.
  • Catalysts : DMAP (4-dimethylaminopyridine) can enhance coupling efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may complicate purification. Statistical tools like ANOVA identify critical factors .

Q. What strategies address stereochemical challenges in synthesizing this compound?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., camphanic acid derivatives) to control stereocenters .
  • Chiral HPLC : Separate diastereomers post-synthesis.
  • X-ray Crystallography : Confirm absolute configuration of intermediates .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Purity Verification : Ensure >95% purity via HPLC; impurities may skew results.
  • Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
  • Structure-Activity Relationship (SAR) : Compare analogs (Table 1) to isolate substituent effects .

Table 1 : Substituent Impact on Bioactivity

SubstituentActivity (IC50_{50})Source
N-Propyl5.2 µM
N-(5-Chloro-2-methoxy)0.8 µM
Bromo at C212.4 µM

Q. What methodologies support SAR studies for this compound?

  • Systematic Substituent Variation : Modify the propyl chain (e.g., fluorinated or branched analogs).
  • Computational Modeling : DFT calculations to predict binding affinities.
  • Pharmacophore Mapping : Identify critical functional groups (e.g., ketone for H-bonding) .

Q. Which in vitro protocols are recommended for initial bioactivity screening?

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., trypsin-like proteases).
  • Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines.
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only groups .

Q. How can solubility limitations be overcome in biological assays?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
  • Prodrug Strategies : Introduce hydrolyzable esters to enhance aqueous solubility .

Q. What steps mitigate inconsistencies in spectroscopic data interpretation?

  • Multi-Technique Validation : Cross-reference NMR, IR, and MS data.
  • Computational NMR Prediction : Tools like ACD/Labs or ChemDraw validate peak assignments .

Q. How to design analogs with improved metabolic stability?

  • Isosteric Replacement : Substitute the ketone with a bioisostere (e.g., trifluoromethyl).
  • Deuterium Incorporation : Replace methyl hydrogens to slow CYP450-mediated oxidation.
  • In Silico ADMET Prediction : Tools like SwissADME prioritize analogs with favorable pharmacokinetics .

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